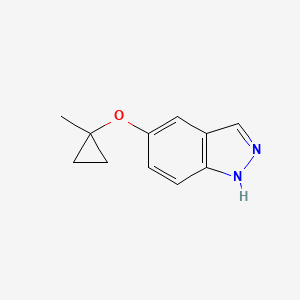

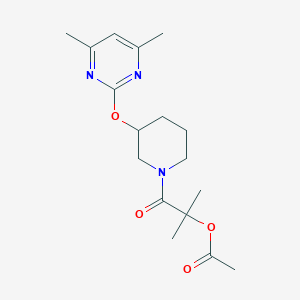

![molecular formula C16H16FN5O B2715003 N-(3-fluorophenyl)-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea CAS No. 478047-12-0](/img/structure/B2715003.png)

N-(3-fluorophenyl)-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-fluorophenyl)-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea (TMPF) is a fluorinated pyrazolopyridine-based molecule that has been studied for its potential applications in the fields of medicinal chemistry and drug development. TMPF has been found to possess several interesting properties, such as a high affinity for metal ions, good solubility in water, and a low toxicity profile. Additionally, TMPF has been found to interact with a variety of proteins and enzymes, making it a promising candidate for use in drug development.

Applications De Recherche Scientifique

Photophysical Studies

The study by Banerjee et al. (2008) explores the photophysical behavior of a 3-pyrazolyl-2-pyrazoline derivative (related to the queried compound) in micellar solutions, investigating the influence of micelles on the photophysics of the compound using fluorescence spectroscopy techniques. This research contributes to understanding how micellar environments affect the photophysical properties of biologically active compounds, which is essential for designing fluorescent probes and sensors (Banerjee et al., 2008).

Antipsoriatic and Anticancer Agents

Li et al. (2016) conducted research on the identification of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, leading to the discovery of a compound with significant antipsoriatic effects in a psoriatic animal model. This study highlights the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives (chemically related to the queried compound) in treating psoriasis, a chronic autoimmune disease (Li et al., 2016).

Moreover, the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography are examined by Fookes et al. (2008). These compounds have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their potential use in imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antimicrobial Activity

El-Borai et al. (2012) describe an efficient synthesis method for pyrazolo[3,4-b]pyridine derivatives, displaying significant antibacterial and antifungal activities. This work indicates the potential of these compounds in developing new antimicrobial agents, highlighting the versatility of pyrazolo[3,4-b]pyridine scaffolds in medicinal chemistry (El-Borai et al., 2012).

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-3-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O/c1-9-7-10(2)18-15-13(9)14(21-22(15)3)20-16(23)19-12-6-4-5-11(17)8-12/h4-8H,1-3H3,(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPKNJQGZBZCHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NN2C)NC(=O)NC3=CC(=CC=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

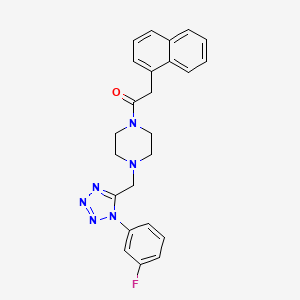

![3-[3-(Cyclopropylmethyl)pyrrolidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2714923.png)

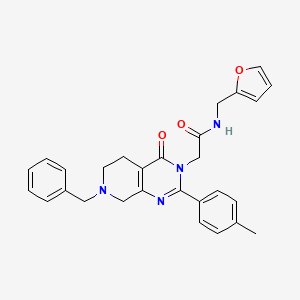

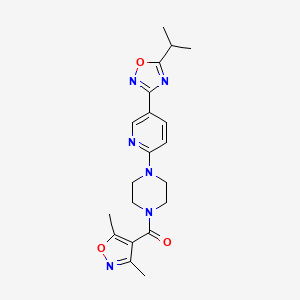

![N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714925.png)

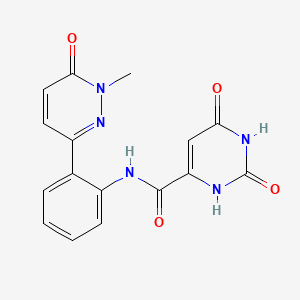

![ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2714927.png)

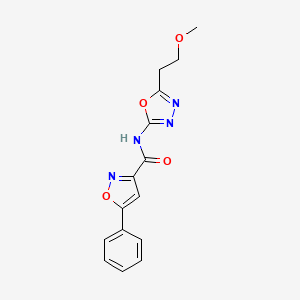

![3-(4-ethoxybenzyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714929.png)

![Spiro[2.5]octane-8-carboxylic acid](/img/structure/B2714931.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714939.png)

![3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2714940.png)